

## chemical structure and properties of Alrestatin Sodium

Author: BenchChem Technical Support Team. Date: December 2025

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# Alrestatin Sodium: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental methodologies related to **Alrestatin Sodium**, a potent inhibitor of the aldose reductase enzyme. This document is intended to serve as a valuable resource for professionals engaged in diabetes research and the development of novel therapeutics for its complications.

## **Chemical Structure and Properties**

**Alrestatin Sodium** is the sodium salt of Alrestatin, a derivative of naphthalimide. Its chemical structure is characterized by a planar naphthalimide ring system linked to an acetic acid moiety.

#### Chemical Structure:

• IUPAC Name: Sodium 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate[1]

Molecular Formula: C<sub>14</sub>H<sub>8</sub>NNaO<sub>4</sub>[1]

CAS Number: 51876-97-2[1]



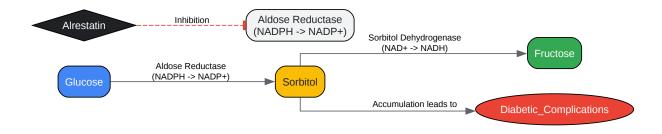
A summary of the key physicochemical properties of Alrestatin and its sodium salt is presented in the table below.

Property	Value	Source
Alrestatin (Free Acid)		
Molecular Weight	255.23 g/mol	[2]
pKa (Strongest Acidic)	3.45 (Predicted)	
Alrestatin Sodium		_
Molecular Weight	277.21 g/mol	[1][3]
Solubility	Soluble in DMSO (50 mg/mL)	[4]

# Mechanism of Action: Inhibition of the Polyol Pathway

Alrestatin Sodium exerts its therapeutic effect by inhibiting aldose reductase, a key enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, this pathway becomes overactivated, leading to the accumulation of sorbitol. This accumulation is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. By blocking aldose reductase, Alrestatin Sodium prevents the conversion of glucose to sorbitol, thereby mitigating the downstream pathological effects.

The following diagram illustrates the polyol pathway and the inhibitory action of **Alrestatin Sodium**.





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Figure 1: The Polyol Pathway and the Site of Action of Alrestatin.

## **Experimental Protocols**

This section details the methodologies for the synthesis, characterization, and biological evaluation of **Alrestatin Sodium**.

## **Synthesis of Alrestatin**

Alrestatin can be synthesized through the reaction of 1,8-naphthalic anhydride with glycine.[1]

#### Materials:

- 1,8-naphthalic anhydride
- Glycine
- High-boiling point solvent (e.g., dimethylformamide or glacial acetic acid)

#### Procedure:

- A mixture of 1,8-naphthalic anhydride and an equimolar amount of glycine is suspended in a suitable high-boiling point solvent.
- The reaction mixture is heated to reflux for several hours until the starting materials are consumed (monitoring by thin-layer chromatography).
- The mixture is then cooled to room temperature, and the precipitated product is collected by filtration.
- The crude product is washed with a suitable solvent (e.g., ethanol or water) to remove unreacted starting materials.
- Further purification can be achieved by recrystallization from an appropriate solvent system.
- To obtain **Alrestatin Sodium**, the purified Alrestatin is treated with an equimolar amount of a sodium base (e.g., sodium hydroxide or sodium bicarbonate) in a suitable solvent, followed



by precipitation or lyophilization.

## **Analytical Characterization**

High-Performance Liquid Chromatography (HPLC):

A validated reverse-phase HPLC method can be used for the purity assessment and quantification of **Alrestatin Sodium**.

- Column: C18, 5 μm, 4.6 x 250 mm
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH-adjusted) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: 1.0 mL/min
- Detection: UV spectrophotometer at a wavelength determined by the UV-Vis spectrum of Alrestatin (typically around 230 nm).
- Injection Volume: 20 μL
- Quantification: Based on a standard curve of known concentrations of Alrestatin Sodium.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are essential for the structural confirmation of **Alrestatin Sodium**. The spectra should be consistent with the proposed chemical structure.

Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of Alrestatin and its sodium salt. Fragmentation patterns can provide further structural information.

### In Vitro Aldose Reductase Inhibition Assay

The inhibitory potency of **Alrestatin Sodium** against aldose reductase can be determined using a spectrophotometric assay.

Principle:



The activity of aldose reductase is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate (e.g., glyceraldehyde).

#### Materials:

- Purified aldose reductase enzyme (from rat lens or recombinant human)
- NADPH
- DL-glyceraldehyde (substrate)
- Phosphate buffer (pH 6.2)
- Alrestatin Sodium (or other inhibitors)
- UV-Vis spectrophotometer

#### Procedure:

- Prepare a reaction mixture containing phosphate buffer, NADPH, and the aldose reductase enzyme in a cuvette.
- Add varying concentrations of Alrestatin Sodium to the reaction mixture and incubate for a specified period.
- Initiate the reaction by adding the substrate, DL-glyceraldehyde.
- Immediately monitor the decrease in absorbance at 340 nm over time.
- The rate of the reaction is calculated from the linear portion of the absorbance curve.
- The percentage of inhibition is calculated for each concentration of Alrestatin Sodium relative to a control without the inhibitor.
- The IC<sub>50</sub> value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.



## Biological and Clinical Data Pharmacokinetics

Early studies in humans have provided some pharmacokinetic data for Alrestatin.

Parameter	Value	Species	Route of Administration	Source
Serum Half-life	~1 hour	Human	Intravenous/Oral	[5]
Urinary Recovery	99% within 24 hours	Human	Intravenous/Oral	[5]

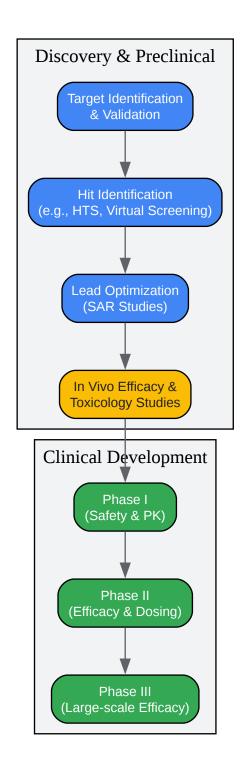
### **Clinical Trials**

Clinical trials of Alrestatin were conducted in the late 1970s and early 1980s for the treatment of diabetic neuropathy.[1] A single-blind, nonrandomized, placebo crossover trial involving nine patients with diabetic peripheral neuropathy was conducted over a four-month period.[6] While some patients reported subjective improvements in symptoms, objective measures of nerve conduction did not show significant changes.[5][6] The development of Alrestatin was ultimately terminated due to a high incidence of adverse effects, including photosensitive skin rash.[1][6]

## **Experimental and Drug Discovery Workflow**

The development of an aldose reductase inhibitor like **Alrestatin Sodium** follows a structured workflow from initial discovery to preclinical and clinical evaluation.





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**Figure 2:** General workflow for the discovery and development of a new drug candidate.



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- To cite this document: BenchChem. [chemical structure and properties of Alrestatin Sodium].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665726#chemical-structure-and-properties-of-alrestatin-sodium]

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